3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of organosulfur compounds. It features a benzo[b]thiophene ring, which is a five-membered ring containing sulfur, fused to a benzene ring. The trifluoropropan-2-one moiety introduces fluorine atoms, which are known for their electron-withdrawing properties, potentially altering the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(Benzo[b]thiophen-3-yl)propan-2-one: Similar structure but without the fluorine atoms, leading to altered chemical properties.
2-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one: Positional isomer with potentially different biological effects.
Uniqueness: The presence of the trifluoromethyl group in 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7F3OS |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2 |
InChI Key |
CWQBOCWECPEQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.